molecular formula C13H20N2 B1269168 1-(4-Ethylbenzyl)piperazine CAS No. 435341-97-2

1-(4-Ethylbenzyl)piperazine

Cat. No.: B1269168
CAS No.: 435341-97-2
M. Wt: 204.31 g/mol
InChI Key: FUHWWXRPMBXPNY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 1-(4-Ethylbenzyl)piperazine is the GABA (γ-aminobutyric acid) receptor . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .

Mode of Action

this compound acts as an agonist at the GABA receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, this compound binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving GABA. By acting as an agonist at the GABA receptor, this compound enhances the effect of GABA. This can lead to an increase in the influx of chloride ions into the neuron, making it more resistant to excitation .

Pharmacokinetics

It is known that piperazine compounds, upon entry into the systemic circulation, are partly oxidized and partly eliminated as an unchanged compound .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of GABA receptor activity. By enhancing the inhibitory effects of GABA, this compound can alter neuronal excitability, potentially leading to effects such as muscle relaxation or sedation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of this compound, potentially influencing its ability to cross cell membranes and interact with its target receptors . Additionally, factors such as temperature and the presence of other substances can also affect the stability and activity of this compound .

Preparation Methods

The synthesis of 1-(4-Ethylbenzyl)piperazine can be achieved through several methods. One common approach involves the reaction of 4-ethylbenzyl chloride with piperazine in the presence of a base such as potassium carbonate . The reaction typically occurs in an organic solvent like acetonitrile or ethanol under reflux conditions. Another method involves the reductive amination of 4-ethylbenzaldehyde with piperazine using a reducing agent like sodium borohydride .

Industrial production methods for piperazine derivatives often involve large-scale reactions using continuous flow reactors to ensure high yield and purity . These methods are optimized for cost-effectiveness and scalability, making them suitable for commercial applications.

Comparison with Similar Compounds

1-(4-Ethylbenzyl)piperazine can be compared with other piperazine derivatives to highlight its uniqueness:

These similar compounds demonstrate the versatility of piperazine derivatives and the impact of different substituents on their properties and applications.

Properties

IUPAC Name

1-[(4-ethylphenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-2-12-3-5-13(6-4-12)11-15-9-7-14-8-10-15/h3-6,14H,2,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHWWXRPMBXPNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354341
Record name 1-(4-ethylbenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

435341-97-2
Record name 1-(4-ethylbenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-ETHYLBENZYL)PIPERAZINE
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